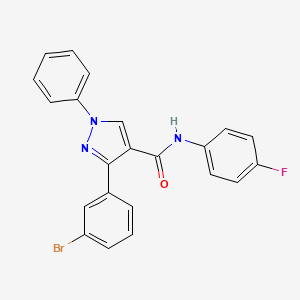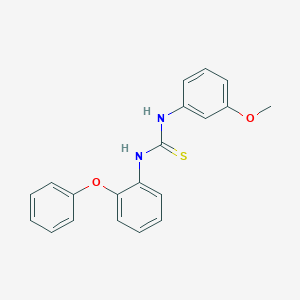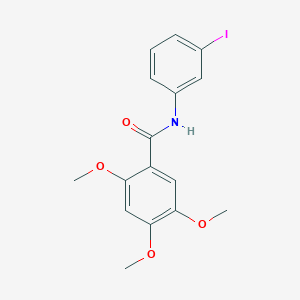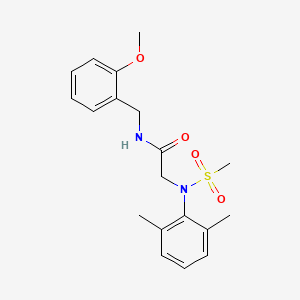![molecular formula C19H22BrFN2O3S B3616438 N-(4-bromo-2-fluorophenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B3616438.png)
N-(4-bromo-2-fluorophenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a selective inhibitor of a specific enzyme called protein kinase B (PKB), which plays a crucial role in various cellular processes such as cell growth, proliferation, and survival.
Mecanismo De Acción
N-(4-bromo-2-fluorophenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide selectively inhibits this compound by binding to its ATP-binding site. This compound is a serine/threonine kinase that is activated by various growth factors and cytokines. Once activated, this compound phosphorylates several downstream targets, leading to the activation of various cellular processes such as cell growth, proliferation, and survival. Inhibition of this compound by this compound leads to the suppression of these processes, ultimately leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been shown to effectively inhibit the growth and proliferation of cancer cells in vitro and in vivo. It can also induce apoptosis in cancer cells by activating several apoptotic pathways. Additionally, it has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to tumors. This inhibition can lead to the suppression of tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(4-bromo-2-fluorophenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide is its specificity for this compound. This specificity allows for the selective inhibition of this compound without affecting other kinases, which can lead to fewer side effects. Additionally, it has been shown to have good pharmacokinetic properties, which make it suitable for in vivo studies. However, one of the limitations of this compound is its low solubility, which can limit its application in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on N-(4-bromo-2-fluorophenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide. One of the directions is to optimize the synthesis method to increase the yield and purity of the compound. Another direction is to investigate the potential application of this compound in the treatment of other diseases such as diabetes and neurodegenerative disorders. Additionally, further studies are needed to investigate the safety and efficacy of this compound in clinical trials.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-fluorophenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide has several potential applications in the field of medicine. One of the most promising applications is in the treatment of cancer. This compound is overexpressed in many types of cancer, and its inhibition can lead to the suppression of tumor growth and proliferation. Several studies have shown that this compound can effectively inhibit this compound and induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrFN2O3S/c1-13(2)12-22-27(25,26)16-7-3-14(4-8-16)5-10-19(24)23-18-9-6-15(20)11-17(18)21/h3-4,6-9,11,13,22H,5,10,12H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPXXSJTCHLJNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({5-[(benzylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-bromo-2,3-dimethylphenyl)acetamide](/img/structure/B3616365.png)
![ethyl 4-({[(5-{[(3,4-dichlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B3616366.png)
![2-{4-[(tert-butylamino)sulfonyl]phenoxy}-N-(2-ethylphenyl)acetamide](/img/structure/B3616383.png)
![3-(5-bromo-2-methoxyphenyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acrylamide](/img/structure/B3616389.png)

![2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B3616399.png)


![N-benzyl-1-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine](/img/structure/B3616416.png)
![5-{[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}isophthalic acid](/img/structure/B3616426.png)
![2-[3-nitro-4-(8-quinolinyloxy)phenyl]quinoxaline](/img/structure/B3616429.png)

![2-(4-chloro-2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B3616444.png)